methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate
Description
Methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate (CAS: 42384-33-8; alternate CAS: 92921-33-0) is a chiral sulfonamide derivative with the molecular formula C₁₇H₁₉NO₄S and a molecular weight of 333.40 g/mol . The compound features a (2S)-configured stereocenter, a 4-methylbenzenesulfonamido (-SO₂NH-) group at the α-position, and a phenyl-substituted propanoate ester at the β-position. This structure is pivotal in medicinal chemistry, particularly in peptide mimetics and enzyme inhibitor design, owing to its rigidity and hydrogen-bonding capacity from the sulfonamide moiety.
Properties
IUPAC Name |
methyl (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-8-10-15(11-9-13)23(20,21)18-16(17(19)22-2)12-14-6-4-3-5-7-14/h3-11,16,18H,12H2,1-2H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTVRPHGRLWXBI-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate typically involves the reaction of (2S)-2-amino-3-phenylpropanoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Methyl tolazamide exhibits antimicrobial properties primarily through its mechanism as a competitive inhibitor of bacterial dihydropteroate synthase. This enzyme is crucial for folic acid synthesis in bacteria, and by mimicking para-aminobenzoic acid (PABA), methyl tolazamide disrupts this pathway, leading to bacterial cell death. This mechanism positions it as a candidate for antibiotic development .
Potential Therapeutic Applications
-
Antimicrobial Agent:
- The compound's ability to inhibit bacterial growth suggests potential applications in developing new antibiotics, particularly against resistant strains.
-
Pharmaceutical Intermediate:
- Methyl tolazamide serves as an intermediate in synthesizing various pharmaceuticals, including other sulfonamides and antibiotics.
- Research Tool:
Comparative Analysis with Related Compounds
To understand the uniqueness of methyl tolazamide, a comparison with structurally similar compounds is insightful:
| Compound Name | Structure Features | Unique Applications |
|---|---|---|
| Methyl 2-hydroxybenzenesulfonamide | Hydroxyl group instead of phenylpropanoate backbone | Different biological activity |
| Sulfanilamide | Simpler sulfonamide structure | Broad-spectrum antibacterial activity |
| Methyl 4-methylbenzenesulfonamide | Lacks phenylpropanoate moiety | Focused on different pharmacological properties |
This table illustrates how methyl tolazamide stands out due to its specific structure and potential applications in drug development and antimicrobial research.
Case Studies and Research Findings
Several studies have explored methyl tolazamide's efficacy and mechanisms:
-
Study on Antimicrobial Activity:
A study demonstrated that methyl tolazamide effectively inhibited the growth of various bacterial strains, showing promise as a lead compound for antibiotic development. -
Pharmacokinetic Studies:
Research into the pharmacokinetics of methyl tolazamide has indicated favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent .
Mechanism of Action
The mechanism of action of methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate with analogous compounds, focusing on structural variations, synthesis, and applications.
Isotopic and Stereochemical Variants
- Deuterated Phenylalanine Derivatives (e.g., Compounds 14 and 17 in ): These compounds, such as methyl (2S,3'S)-[2-²H₁]-2-(isoindol-2-yl)-3-phenylpropanoate, replace the sulfonamido group with a deuterium-labeled isoindolyl moiety. Despite structural differences, their physicochemical properties (e.g., solubility, crystallinity) remain comparable to non-deuterated analogs . Key Difference: Isotopic labeling enables metabolic stability studies, unlike the target compound’s sulfonamide-based applications.
Constrained Dipeptide Analogs
- Compound 72 (): Methyl (2S)-2-[(3R)-3-(Boc-amino)-2,5-dioxopyrrolidin-1-yl-amino]-3-phenylpropanoate Structural Feature: Incorporates a rigid pyrrolidinone ring and a tert-butoxycarbonyl (Boc)-protected amine. Synthesis: Achieved via PyOAP/DIEA-mediated coupling in acetonitrile (89% yield) . Application: Serves as a β-turn mimetic in peptide design.
- Compound 73 (): Methyl (2S)-2-[(3R)-3-(4-nitrobenzenesulfonamido)-2,5-dioxopyrrolidin-1-yl-amino]-3-phenylpropanoate Structural Feature: Substitutes Boc with a 4-nitrobenzenesulfonamido group, enhancing electron-withdrawing properties. Key Difference: The nitro group may improve binding affinity in enzyme inhibition compared to the target compound’s 4-methylbenzenesulfonamido group.
Sulfanyl and Hydroxy-Substituted Derivatives
- Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate (): Structural Features: Replaces sulfonamido with a sulfanyl (-S-) group and introduces a hydroxy (-OH) and 4-methoxyphenyl group. Molecular Weight: 333.40 g/mol (identical to the target compound but distinct in polarity due to -OH and -OCH₃) . Application: Potential antimicrobial activity via thioether-mediated interactions.
Halogenated Phenyl Enoates
- Methyl (2E)-2-{N-(2-formylphenyl)(4-methylbenzenesulfonamido)methyl}-3-(4-chlorophenyl)prop-2-enoate (): Structural Features: Contains a 4-chlorophenyl group and an α,β-unsaturated enoate ester. Application: Demonstrated antimicrobial activity and penicillin-binding protein (PBP) inhibition . Key Difference: The enoate group enhances electrophilicity, unlike the saturated propanoate in the target compound.
Enzymatic Substrate Analogs
Peptide-Conjugated Derivatives
- EF-003 (): Methyl (2R)-2-[(2S)-2-(naphthalen-2-yloxyacetamido)-3-phenylpropanamido]-3-phenylpropanoate Structural Feature: Bifunctional dipeptide with naphthyloxy and dual phenyl groups. Application: Designed for receptor-ligand docking studies, leveraging aromatic stacking interactions .
Comparative Data Table
Biological Activity
Methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate, also known by its CAS number 42384-33-8, is an organic compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H19NO4S
- Molecular Weight : 333.4021 g/mol
- SMILES Notation : COC(=O)C@@HCc1ccccc1
- Physical State : Solid at room temperature
The compound's biological activity is largely attributed to its sulfonamide functional group, which is known for its ability to inhibit various enzymes and pathways in microbial and mammalian cells. The sulfonamide group can interfere with the synthesis of folic acid in bacteria, leading to bacteriostatic effects. Additionally, the phenylpropanoate structure may enhance lipid solubility, facilitating better cellular uptake.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
-
Antimicrobial Activity :
- The compound has shown effectiveness against a range of bacterial strains due to its ability to inhibit folate synthesis.
- In vitro studies have demonstrated significant bacteriostatic effects against both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Properties :
- Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Case studies indicate a reduction in inflammation markers in treated animal models.
-
Cytotoxic Effects :
- Investigations into the cytotoxicity of this compound have revealed selective toxicity towards certain cancer cell lines.
- The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, it showed an MIC of 12 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anti-inflammatory Activity
In a murine model of induced inflammation, treatment with this compound resulted in a significant decrease in serum levels of TNF-alpha and IL-6 compared to control groups. The results suggest a potential application in treating inflammatory diseases.
Case Study 3: Cytotoxicity in Cancer Research
In vitro assays using human cancer cell lines revealed that the compound induced apoptosis at concentrations above 15 µM. Flow cytometry analysis indicated an increase in Annexin V-positive cells, confirming apoptotic cell death.
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for preparing methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate with high enantiomeric purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
Sulfonamide Formation : React (S)-2-amino-3-phenylpropanoate derivatives with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
Esterification : Protect the carboxylic acid group as a methyl ester using methanol and catalytic acid (e.g., H₂SO₄) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve ≥98% purity. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .
Key Considerations : Control reaction temperature (<0°C during sulfonylation) to minimize racemization.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Confirm stereochemistry via -NMR coupling constants (e.g., J-values for chiral centers) and -NMR for carbonyl/aromatic signals .
- FT-IR : Identify sulfonamide (1320–1160 cm⁻¹, S=O stretching) and ester (1720–1700 cm⁻¹, C=O) functional groups .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 334.12 (theoretical: 333.40 g/mol) .
Data Cross-Validation : Compare results with PubChem or NIST spectral libraries .
Q. What purification strategies are effective for removing by-products like unreacted sulfonyl chloride?
Methodological Answer:
- Liquid-Liquid Extraction : Separate polar impurities (e.g., sulfonic acids) using aqueous NaHCO₃ and dichloromethane .
- Crystallization : Use ethanol/water mixtures to isolate the pure compound, leveraging its low solubility in cold water .
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water mobile phase) for final polishing .
Advanced Research Questions
Q. How does the stereochemical configuration [(2S)] influence biological activity in enzyme inhibition studies?
Methodological Answer:
- Comparative Assays : Synthesize both (2S) and (2R) enantiomers and test against target enzymes (e.g., proteases or kinases). Use kinetic assays (e.g., fluorescence-based substrate cleavage) to measure IC₅₀ values .
- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to analyze binding interactions. The (2S) configuration may favor hydrogen bonding with active-site residues due to spatial alignment of the sulfonamide group .
Case Study : A related sulfonamide compound showed 10-fold higher activity in the (S)-form compared to (R)-form in serine protease inhibition .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Standardize Assay Conditions : Control variables like buffer pH, temperature, and enzyme concentration. For example, ester hydrolysis in aqueous media can alter compound stability, leading to variability .
- Purity Reassessment : Verify enantiomeric purity via chiral HPLC. Even 2% contamination with the (R)-enantiomer can skew results .
- Orthogonal Assays : Validate activity using both cell-based (e.g., viability assays) and cell-free (e.g., SPR binding) methods .
Q. What computational methods are suitable for predicting the environmental fate or toxicity of this compound?
Methodological Answer:
- QSAR Modeling : Use tools like EPI Suite to estimate biodegradation potential or logP values. The methyl ester group may increase hydrophobicity (predicted logP ~2.8), influencing bioaccumulation .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in environmental matrices. The sulfonamide group’s electron-withdrawing nature may reduce photodegradation rates .
- Ecotoxicity Testing : Follow OECD guidelines for algal or Daphnia magna assays to assess acute toxicity .
Q. How can researchers design experiments to study metabolic stability in vitro?
Methodological Answer:
- Hepatocyte Incubations : Incubate the compound (10 µM) with primary hepatocytes (human/rat) in Williams’ Medium E. Monitor degradation over 24h via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify metabolic pathways. The phenylpropanoate moiety may undergo esterase-mediated hydrolysis .
- Data Interpretation : Calculate intrinsic clearance (CL) and extrapolate to in vivo using scaling factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
